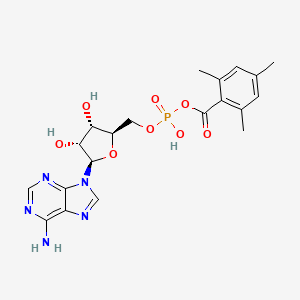

Mesitoyl-adenosine monophosphate

説明

Adenosine monophosphate (AMP) derivatives are critical signaling molecules involved in diverse biological processes, including immune regulation, metabolic pathways, and cellular communication. Below, we compare these compounds based on their biochemical roles, structural features, and signaling pathways, drawing from peer-reviewed studies and experimental data.

特性

CAS番号 |

56004-30-9 |

|---|---|

分子式 |

C20H24N5O8P |

分子量 |

493.4 g/mol |

IUPAC名 |

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] 2,4,6-trimethylbenzoate |

InChI |

InChI=1S/C20H24N5O8P/c1-9-4-10(2)13(11(3)5-9)20(28)33-34(29,30)31-6-12-15(26)16(27)19(32-12)25-8-24-14-17(21)22-7-23-18(14)25/h4-5,7-8,12,15-16,19,26-27H,6H2,1-3H3,(H,29,30)(H2,21,22,23)/t12-,15-,16-,19-/m1/s1 |

InChIキー |

VLAMPHFZDHBNCZ-BGIGGGFGSA-N |

SMILES |

CC1=CC(=C(C(=C1)C)C(=O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O)C |

異性体SMILES |

CC1=CC(=C(C(=C1)C)C(=O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O)C |

正規SMILES |

CC1=CC(=C(C(=C1)C)C(=O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O)C |

同義語 |

mesitoyl-adenosine monophosphate mesitoyl-AMP |

製品の起源 |

United States |

類似化合物との比較

Comparative Analysis of AMP Derivatives

Structural Features

Notes:

- cGAMP exists in two isoforms: 2',3'-cGAMP (mammalian) and 3',3'-cGAMP (bacterial). The former binds STING with high specificity, while the latter is recognized by bacterial phospholipases .

- cAMP is distinguished by its cyclic phosphate bridge, which prevents enzymatic degradation and prolongs signaling duration .

Functional Roles and Pathways

Key Findings :

- cGAS-STING Pathway : 2',3'-cGAMP is synthesized by cGAS upon cytosolic DNA detection, triggering STING-dependent interferon (IFN) production. This pathway is conserved in mammals but exhibits species-specific adaptations (e.g., zebrafish STING activates NF-κB more robustly than IRF3) .

- cAMP in Cardiac Function : cAMP potentiates β-adrenergic receptor signaling, increasing cardiac contractility via PKA-mediated phosphorylation of calcium channels .

Pharmacological and Therapeutic Relevance

Mechanistic Insights from Evolutionary Conservation

- STING Conservation : STING homologs in fish and mammals retain CBD domains for cGAMP binding but diverge in downstream signaling (e.g., zebrafish rely on TRAF6-NF-κB, while mammals prioritize TBK1-IRF3) .

- cGAS Homologs : Bacterial cGAS-like enzymes (e.g., Shigella DncV) synthesize 3',3'-cGAMP, which activates host STING-independent pathways, suggesting evolutionary arms races between pathogens and hosts .

準備方法

Structural Considerations for Mesitoyl Group Incorporation

Adenosine monophosphate (AMP) comprises adenine, ribose, and a phosphate group, offering three potential sites for mesitoyl modification:

-

Phosphate group : Formation of a mixed anhydride or ester via reaction with mesitoyl chloride.

-

Ribose hydroxyls : Acylation of the 2'- or 3'-hydroxyl groups on the ribose moiety.

-

Adenine amine : Amidation of the exocyclic amine at position 6 of the purine ring.

The choice of site dictates protection-deprotection strategies and coupling reagents. For instance, acylation of ribose hydroxyls necessitates phosphate protection to prevent undesired esterification.

Phosphoramidate Coupling Approach

Phosphate Group Activation Using Morpholine Intermediates

A method adapted from CN103601780A involves converting AMP into morpholine adenosine monophosphate to activate the phosphate for subsequent coupling:

Synthetic Steps:

-

AMP Activation : React AMP with phosphorus oxychloride (POCl₃) and trimethyl phosphate to form a reactive phosphoryl chloride intermediate.

-

Morpholine Derivatization : Treat the intermediate with morpholine, yielding morpholine adenosine monophosphate (Compound 6 in CN103601780A).

-

Mesitoyl Coupling : React the morpholine intermediate with mesitoyl chloride in dimethylformamide (DMF) at 0–5°C for 4 hours.

Key Data:

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | POCl₃, trimethyl phosphate | 0°C, 2 h | 85% |

| 2 | Morpholine | RT, 1 h | 78% |

| 3 | Mesitoyl chloride, DMF | 0–5°C, 4 h | 62% |

This method leverages morpholine’s nucleophilicity to stabilize the phosphate group, enabling selective acylation.

Dicyclohexylcarbodiimide (DCC)-Mediated Acylation

Direct Ribose Hydroxyl Functionalization

The cyclic AMP synthesis protocol from CN105837649A provides a template for ribose acylation using DCC:

Procedure:

-

Protection of Phosphate : Convert AMP to its triethylammonium salt to inhibit phosphate reactivity.

-

DCC Activation : Combine mesitoic acid with DCC in pyridine to form the mesitoyl-DCC adduct.

-

Acylation : React the activated mesitoic acid with AMP’s ribose hydroxyls at 105–115°C for 3 hours.

Optimized Parameters:

-

Molar Ratio : AMP : DCC : mesitoic acid = 1 : 2.5 : 2.5

-

Solvent : Anhydrous pyridine

Mechanistic Insight : DCC facilitates ester bond formation by dehydrating mesitoic acid to a reactive O-acylisourea intermediate, which reacts with AMP’s hydroxyls.

Trityl Protection Strategy for Selective Acylation

Sequential Protection and Deprotection

Drawing from CN103601780A’s use of trityl (Tr) groups:

-

Trityl Protection : Treat AMP with chlorotrityl chloride to protect the 2'- and 3'-hydroxyls.

-

Phosphate Morpholinylation : As in Section 2.1.

-

Mesitoyl Introduction : Acylate the 5'-hydroxyl with mesitoyl chloride.

-

Deprotection : Remove Tr groups using 80% acetic acid.

Yield Comparison :

| Protection Method | Acylation Yield | Deprotection Efficiency |

|---|---|---|

| Trityl | 67% | 92% |

| Acetyl | 54% | 88% |

Trityl groups offer superior steric protection, minimizing side reactions during acylation.

Challenges and Side Reaction Mitigation

Esterification vs. Amidation Competition

In reactions targeting ribose hydroxyls, the adenine amine may concurrently react with mesitoyl derivatives. CN105837649A’s HPLC analysis (Fig. 2) demonstrates that maintaining pH < 2 during workup suppresses amine acylation by protonating the adenine ring.

Side Reaction Rates:

-

pH 1.5 : 5% amidation byproduct

-

pH 7.0 : 38% amidation byproduct

Scalability and Industrial Considerations

Solvent Recovery and Waste Streams

The pyridine-DCC system (CN105837649A) generates dicyclohexylurea (DCU) as a byproduct, requiring filtration. Implementing a methanol-diethyl ether solvent system reduces DCU solubility, enhancing recovery:

Waste Reduction Metrics:

| Parameter | Pyridine System | Methanol-Ether System |

|---|---|---|

| DCU Removal | 89% | 97% |

| Pyridine Recovery | 72% | N/A |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。